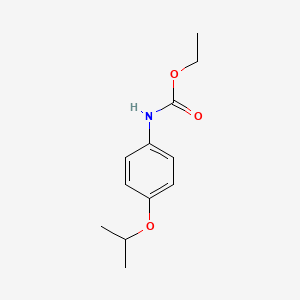

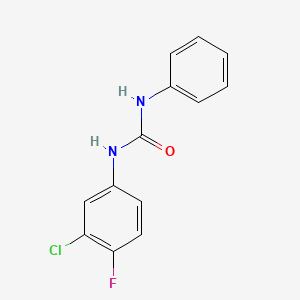

ethyl (4-isopropoxyphenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (4-isopropoxyphenyl)carbamate is a type of carbamate compound . Carbamates are a category of organic compounds that are formally derived from carbamic acid . Ethyl carbamate, also known as urethane, is an ester of carbamic acid . Despite its name, it is not a component of polyurethanes . It is a white solid and is naturally formed in low quantities in many types of fermented foods and drinks .

Synthesis Analysis

The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .

Molecular Structure Analysis

The molecular formula of ethyl (4-isopropylphenyl)carbamate is C12H17NO2 . The structure of carbamates is >N−C (=O)−O−, which are formally derived from carbamic acid .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .

Physical And Chemical Properties Analysis

Ethyl carbamate is a white solid with a chemical formula of C3H7NO2 . It has a molar mass of 89.094 g·mol−1, a density of 1.056 g cm−3, a melting point of 46 to 50°C, and a boiling point of 182 to 185°C .

作用机制

Carbamate pesticides, including ethyl carbamate, inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent. This results in an increase in acetylcholine at a nerve synapse or neuromuscular junction, thereby increasing stimulation of those nerve endings .

安全和危害

未来方向

Future research could focus on the development of methods to reduce the levels of ethyl carbamate in food and beverages. For example, genetic engineering production of ethyl carbamate hydrolase and its application in degrading ethyl carbamate in Chinese liquor has been studied . Another area of interest could be the investigation of the influence of fermentation temperature on the formation of ethyl carbamate .

属性

IUPAC Name |

ethyl N-(4-propan-2-yloxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOENGZWZWXVDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-isopropoxyphenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)

![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)

![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)

![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)

![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5685623.png)